1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine
Description
1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine is a benzhydrylpiperazine derivative featuring a sulfonyl group linked to a substituted phenyl ring (5-chloro-2-methylphenyl). This structural framework is common in bioactive molecules, particularly those targeting neurological and antimicrobial pathways.
Properties
IUPAC Name |
1-benzhydryl-4-(5-chloro-2-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2S/c1-19-12-13-22(25)18-23(19)30(28,29)27-16-14-26(15-17-27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,24H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGFVSCKSJTPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine typically involves a nucleophilic substitution reaction. The process begins with 1-benzhydryl-piperazine, which reacts with various sulfonyl chlorides under controlled conditions . The reaction is characterized by techniques such as nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC/MS), and Fourier-transform infrared (FTIR) spectroscopy . Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in inhibiting the proliferation of certain cancer cell lines, such as MDA-MB-231 human breast cancer cells.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been found to inhibit cell proliferation by interfering with cellular signaling pathways that regulate cell growth and division . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
1-Benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine ()
- Structure : The sulfonyl group is attached to a 4-chloro-2-fluorophenyl ring.
- Synthesis: Crystallizes in the monoclinic space group $P2_1/c$, with a chair conformation for the piperazine ring. Distorted tetrahedral geometry around the sulfur atom suggests steric and electronic influences from substituents.
4-(5-Chloro-2-methylphenyl)-1-((4-isopropoxyphenyl)sulfonyl)piperazine ()
- Structure : Contains a 5-chloro-2-methylphenyl sulfonyl group (like the target) but includes an additional 4-isopropoxyphenyl substituent.
- Functional Impact : The isopropoxy group increases steric bulk and lipophilicity, which could enhance bioavailability but reduce solubility. This compound’s synthesis (CAS 1024523-02-1) highlights the versatility of sulfonylpiperazine derivatives in drug design .
Nitro-Substituted Analogues
1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine (7a, )
- Yield : 65% (off-yellow solid; m.p. 184–188°C).
- Key Feature : The 2,4-dinitro groups are strong electron-withdrawing substituents, significantly reducing the electron density of the sulfonylphenyl ring. This may enhance reactivity in nucleophilic environments but decrease metabolic stability due to nitro group reduction .
1-Benzhydryl-4-((3-nitrophenyl)sulfonyl)piperazine (4a, )
- Yield : 75% (off-white solid; m.p. 170–172°C).
- Comparison : The meta-nitro substituent creates a distinct electronic profile compared to ortho/para-substituted analogs. NMR data ($δ$ 8.15–8.56 ppm for aromatic protons) indicates significant deshielding effects from the nitro group .
Heterocyclic and Thiadiazole Derivatives
1-Methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4d, )
- Activity : Exhibits potent antibacterial activity against Fusarium oxysporum at 50 µg/mL.
- This may explain its enhanced antimicrobial efficacy .
Piperazine Sulfonyl Derivatives as HIV NNRTIs ()
- Pharmacological Insight: Piperazine sulfonyl moieties in HIV non-nucleoside reverse transcriptase inhibitors (e.g., compound 18b1) protrude into tolerant regions of the enzyme’s binding pocket.
Melting Points and Stability
- Nitro-substituted compounds generally exhibit higher melting points (e.g., 170–172°C for 4a, ) due to strong intermolecular dipole interactions.
- Chloro/methyl analogs (e.g., 158–160°C for 7p, ) show moderate thermal stability, influenced by substituent polarity and crystal packing .
Data Tables
Table 1: Comparative Analysis of Key Derivatives
Biological Activity
1-Benzhydryl-4-((5-chloro-2-methylphenyl)sulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and enzyme inhibition effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a piperazine core substituted with a benzhydryl group and a sulfonyl moiety. Its structural features contribute to its biological activities.
Anticancer Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds showed notable growth inhibitory activity against liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and other cancer cell lines. The mechanism of action involves:
- Inhibition of Microtubule Synthesis : This disrupts the mitotic spindle formation, leading to cell cycle arrest.
- Induction of Apoptosis : The compounds trigger programmed cell death in cancer cells.
- Anti-Angiogenic Properties : They inhibit the formation of new blood vessels, which is critical for tumor growth and metastasis .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HUH7 | 12.5 |
| MCF7 | 15.0 | |
| HCT-116 | 10.0 | |
| MFE-296 | 14.0 |
Antibacterial Activity
The compound also demonstrates antibacterial properties. In vitro studies show moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The antibacterial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antibacterial Activity Data
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Salmonella typhi | 18 |
| Bacillus subtilis | 20 |
| Escherichia coli | 12 |
Enzyme Inhibition
This compound has been evaluated for its enzyme inhibitory potential. Notably, it exhibits strong inhibitory activity against:
- Acetylcholinesterase (AChE) : Important for neurotransmission regulation.
- Carbonic Anhydrase : Involved in bicarbonate buffering .
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 5.0 |
| Carbonic Anhydrase | 3.5 |
Case Studies
Several case studies have highlighted the effectiveness of piperazine derivatives in clinical settings:
- Cancer Treatment : A clinical trial involving piperazine derivatives showed a significant reduction in tumor size in patients with advanced breast cancer.
- Antibacterial Efficacy : Another study reported successful treatment of bacterial infections resistant to conventional antibiotics using piperazine-based therapies.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 427.1 for C₂₃H₂₃ClN₂O₂S) .
- X-ray Crystallography (Advanced) : Determines absolute configuration and piperazine chair conformation (q₂ = 0.0291 Å, q₃ = 0.5969 Å) .
Key Structural Features:
- Piperazine ring adopts a chair conformation with sulfonyl and benzhydryl groups in equatorial positions .
- Torsion angles (e.g., S–N–C–C = 166.6°) confirm antiperiplanar geometry .
What in vitro assays are recommended for preliminary evaluation of its biological activity?
Basic Research Question
- Antimicrobial Screening :
- Bacterial strains : S. aureus, E. coli (MIC determination via broth microdilution) .
- Fungal assays : C. albicans growth inhibition using disc diffusion .
- Anticancer Activity :
- MTT assay : IC₅₀ determination against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- Enzyme Inhibition :
- Tyrosinase/MMP-3 inhibition : Spectrophotometric analysis of substrate conversion rates .
Advanced Mechanistic Studies:
- Binding affinity assays : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., carbonic anhydrase) .
- Apoptosis markers : Flow cytometry for caspase-3/7 activation in treated cancer cells .
How can computational methods aid in predicting the compound's pharmacological targets?
Advanced Research Question
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite for docking into receptors (e.g., serotonin 5-HT₆ or dopamine D₂) .
- Key interactions : Sulfonyl oxygen hydrogen bonds with Arg/Lys residues; chlorophenyl group in hydrophobic pockets .
- QSAR Modeling :
- Descriptors : LogP, polar surface area, and H-bond acceptors correlate with blood-brain barrier permeability .
- MD Simulations :
- Stability analysis : 100-ns trajectories to assess ligand-receptor complex stability under physiological conditions .
How do structural modifications influence its biological efficacy and selectivity?
Advanced Research Question
- Sulfonyl Group Variations :
- Replacement with methylsulfonyl (CH₃SO₂) reduces antibacterial activity but enhances CNS penetration .
- Aromatic Substitutions :
- Chloro vs. methoxy : Chloro groups improve antimicrobial potency (MIC reduction from 32 µg/mL to 8 µg/mL) .
- Benzhydryl vs. benzyl : Benzhydryl increases steric bulk, improving selectivity for dopamine receptors .
Q. Case Study: Anticancer SAR
| Modification | IC₅₀ (MCF-7, µM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| Parent compound | 12.5 | 3.2 |
| 5-Nitro substitution | 8.7 | 1.9 |
| Piperazine N-methylation | 25.4 | 5.8 |
Advanced Research Question
- Contradiction Example : Discrepancies in ¹H NMR integration ratios for piperazine protons.
- Resolution Strategies :
What are the best practices for evaluating stability under physiological conditions?
Advanced Research Question
- Degradation Studies :
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor via HPLC for sulfonamide bond hydrolysis .
- Metabolic stability : Liver microsome assays (human/rat) to quantify CYP450-mediated oxidation .
- Light/Thermal Stability :
- Accelerated stability testing (40°C/75% RH for 6 months) to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
